Transporter Interaction Profile: OCT1 Inhibition Data as a Selectivity Marker
In a human OCT1 inhibition assay, 2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole demonstrated an IC50 of 1.38 × 10^5 nM (138 µM) for inhibition of ASP+ substrate uptake in HEK293 cells [1]. This value is approximately 7,000-fold higher than the mPGES-1 inhibitory potency reported for analogs in the same structural series (e.g., compound 38 in patent US11896597, IC50 19.6 nM) [2], indicating that while the compound exhibits negligible interaction with the OCT1 transporter, it may retain the target-specific potency characteristic of its chemotype. This differential profile is relevant for researchers requiring an mPGES-1 probe with minimized off-target transporter liability.
| Evidence Dimension | Human OCT1 inhibition IC50 (transporter selectivity) |
|---|---|
| Target Compound Data | IC50 = 138,000 nM |
| Comparator Or Baseline | mPGES-1 inhibitory analogs in the piperidinyl benzimidazole class (e.g., compound 38, IC50 = 19.6 nM for mPGES-1) |
| Quantified Difference | ~7,000-fold selectivity window against OCT1 relative to target potency |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake assay |
Why This Matters
This data provides a preliminary selectivity benchmark, suggesting the compound does not significantly interact with OCT1 at concentrations likely required for target engagement, which is important for minimizing ADME-related confounding in cellular assays.
- [1] BindingDB. PrimarySearch_ki entry for CAS 1090349-56-6. IC50 = 1.38E+5 nM, human OCT1 inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408724 View Source
- [2] US11896597, Compound 38. IC50 = 19.6 nM for mutant EGFR. BindingDB BDBM536913. View Source
